molecular formula C9H16ClNO4 B2601840 Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride CAS No. 2490418-71-6

Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride

Cat. No.: B2601840
CAS No.: 2490418-71-6
M. Wt: 237.68
InChI Key: LZMZTEXAPKIXOB-UHFFFAOYSA-N
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Description

“Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride” is a chemical compound . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight can be found in specialized databases .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : The synthesis of spirocyclic compounds, including Methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate derivatives, often involves complex chemical reactions. For example, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes via alkylation, evaluating their potential as dopamine agonists without finding significant central nervous system activity, though one derivative showed potent peripheral activity (Brubaker & Colley, 1986). Similarly, Hungerbühler et al. (1980) demonstrated the versatility of bromoepoxide as a chiral building block in synthesizing optically active spiro compounds from a common chiral precursor (Hungerbühler et al., 1980).

Characterization and Applications : Studies have also focused on the spectral characterization and potential applications of these compounds. Natarajan et al. (2021) synthesized and characterized triaza and dioxa aza spiro derivatives, highlighting their antibacterial properties against various bacterial species (Natarajan et al., 2021). This points to potential applications in medicinal chemistry, particularly as antibacterial agents.

Applications in Medicinal Chemistry

Antibacterial Activity : The research by Natarajan and colleagues on the antibacterial evaluation of synthesized spiro derivatives underlines the potential of such compounds in developing new antibacterial agents. Their study found that some compounds exhibited excellent in vitro antibacterial activity, opening avenues for further exploration in pharmaceutical applications (Natarajan et al., 2021).

Pharmacological Evaluation : The pharmacological evaluation of spirocyclic derivatives for dopamine agonist activity, despite the limited success in CNS activity as reported by Brubaker and Colley, indicates the broader interest in utilizing these compounds in pharmacology. The peripheral dopamine agonist activity identified suggests that modifications of the spirocyclic framework could yield compounds with targeted pharmacological effects (Brubaker & Colley, 1986).

Properties

IUPAC Name

methyl 6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4.ClH/c1-12-8(11)7-4-13-6-9(14-7)2-3-10-5-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMZTEXAPKIXOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1COCC2(O1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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